

Validating (Rac)-NNC 55-0396 Selectivity for Cav3.1: A Comparative Guide

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Compound of Interest

Compound Name: (Rac)-NNC 55-0396

Cat. No.: B8082289

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of **(Rac)-NNC 55-0396** for the Cav3.1 T-type calcium channel versus other calcium channel subtypes. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of this compound for research and drug development purposes.

Executive Summary

(Rac)-NNC 55-0396 is a selective blocker of T-type calcium channels, demonstrating a notable preference for the Cav3.1 subtype. Experimental data consistently show an IC₅₀ value of approximately 6.8 to 7 µM for Cav3.1. While it also exhibits activity at the Cav3.2 subtype in a similar concentration range, its effect on Cav3.3 is less definitively characterized in the current body of research. Importantly, **(Rac)-NNC 55-0396** displays significantly lower potency against high-voltage-activated (HVA) calcium channels, underscoring its selectivity for the T-type family.

Quantitative Data Summary

The following table summarizes the inhibitory potency of **(Rac)-NNC 55-0396** against various calcium channel subtypes as determined by electrophysiological studies.

Channel Subtype	Reported IC ₅₀ / Effect	Cell Line	Reference
Cav3.1 (α1G)	~7 μM	HEK293	[1]
Cav3.1	6.8 μM	HEK293	[2]
Cav3.2 (α1H)	Blocked at similar concentrations to Cav3.1	Various	[3] [4]
Cav3.3 (α1I)	Indiscriminately blocks all T-type channels (suggests activity)	Not specified	[5]
High-Voltage-Activated (HVA) Ca ²⁺ Channels	No detectable effect at 100 μM	INS-1	[1] [6]

Experimental Protocols

The determination of the selectivity of **(Rac)-NNC 55-0396** is primarily achieved through whole-cell patch-clamp electrophysiology on cells heterologously expressing specific calcium channel subtypes.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the general procedure for assessing the inhibitory effect of **(Rac)-NNC 55-0396** on T-type calcium channels.

1. Cell Preparation:

- Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression.
- Cells are transiently or stably transfected with the cDNA encoding the specific human Cav3 subtype (Cav3.1, Cav3.2, or Cav3.3) α1 subunit. Co-transfection with auxiliary subunits (e.g., β and α₂δ) may be performed to ensure proper channel expression and function.

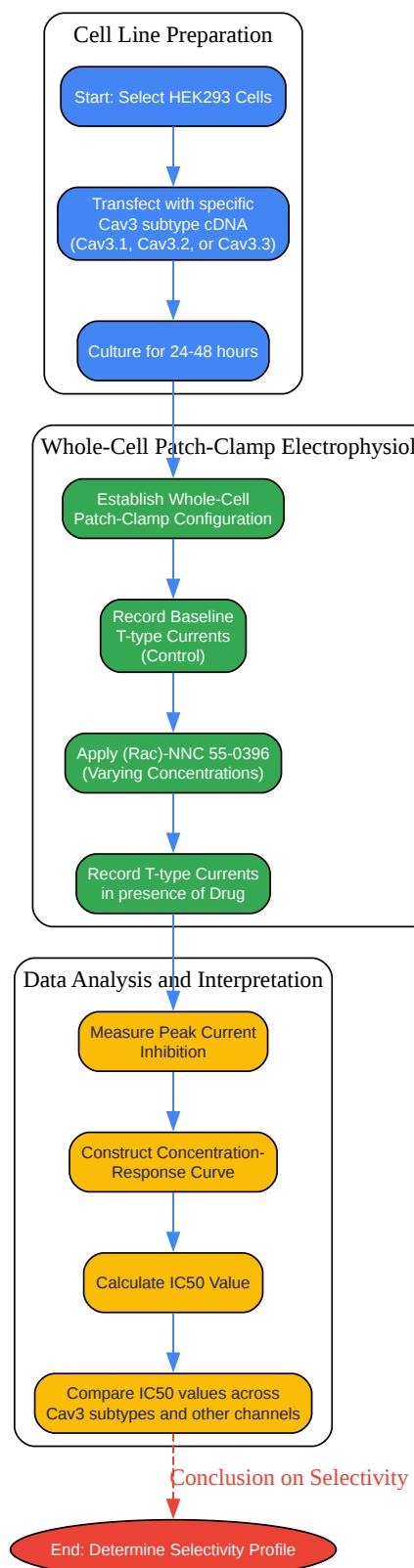
- Transfected cells are cultured for 24-48 hours before recording.

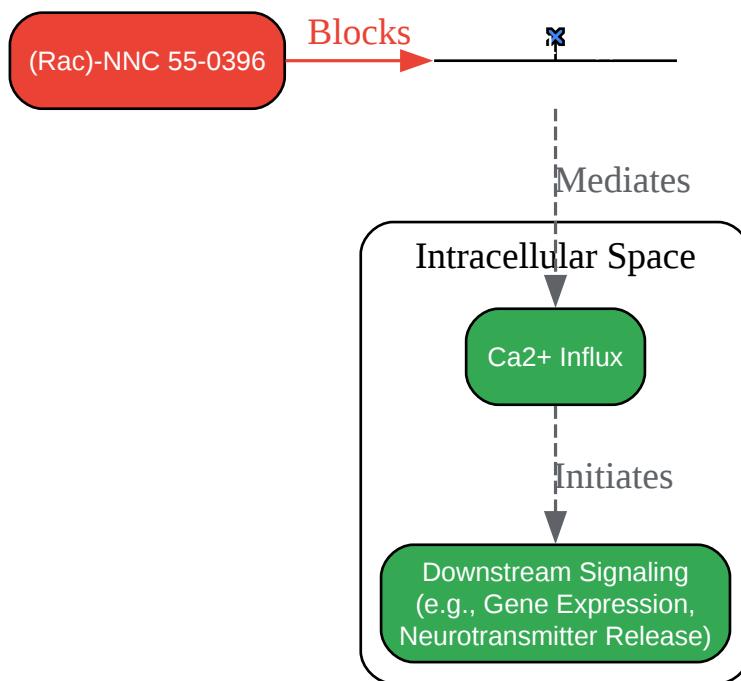
2. Electrophysiological Recording:

- Configuration: Whole-cell patch-clamp configuration is established.
- External (Bath) Solution: The standard extracellular solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂. The pH is adjusted to 7.4 with CsOH.
- Internal (Pipette) Solution: The intracellular solution is designed to isolate calcium currents and typically contains (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH.
- Voltage Protocol:
 - Cells are held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the availability of T-type channels.
 - T-type currents are elicited by depolarizing voltage steps (e.g., to -30 mV for 200 ms).
 - A current-voltage (I-V) relationship is established by applying a series of depolarizing steps in 10 mV increments.
- Drug Application: **(Rac)-NNC 55-0396** is dissolved in the external solution at various concentrations and perfused onto the recorded cell.
- Data Analysis:
 - The peak inward current at each voltage step is measured before and after drug application.
 - The percentage of current inhibition is calculated for each drug concentration.
 - The IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.

Mandatory Visualizations

Experimental Workflow for Validating (Rac)-NNC 55-0396 Selectivity



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